1,2-Dioxetan-3-one

Beschreibung

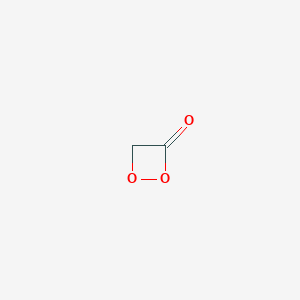

Structure

3D Structure

Eigenschaften

CAS-Nummer |

67899-29-0 |

|---|---|

Molekularformel |

C2H2O3 |

Molekulargewicht |

74.04 g/mol |

IUPAC-Name |

dioxetan-3-one |

InChI |

InChI=1S/C2H2O3/c3-2-1-4-5-2/h1H2 |

InChI-Schlüssel |

MKQRDVRSSVPGEB-UHFFFAOYSA-N |

SMILES |

C1C(=O)OO1 |

Kanonische SMILES |

C1C(=O)OO1 |

Synonyme |

dioxetanone |

Herkunft des Produkts |

United States |

Historical Context and Early Postulations of High Energy Peroxide Intermediates

The journey to understanding 1,2-dioxetan-3-one began with early explorations into the phenomena of chemiluminescence and bioluminescence, where light is produced from chemical reactions. nih.govgoogle.com Scientists had long postulated the existence of high-energy intermediates to explain the generation of electronically excited states, which are the precursors to light emission. nih.gov The concept of strained cyclic peroxides as these high-energy intermediates gained traction, although their inherent instability and often explosive nature made their synthesis and isolation a formidable challenge. nih.gov

A significant breakthrough occurred in the late 1960s with the first synthesis of a 1,2-dioxetane (B1211799) derivative by Kopecky and Mumford. nih.govresearchgate.net This achievement provided concrete evidence for the existence of these four-membered cyclic peroxides and paved the way for extensive studies into their decomposition mechanisms and chemiexcitation efficiencies. nih.gov Prior to this, the involvement of organic peroxides in chemiluminescent reactions was recognized, but the specific role of a 1,2-dioxetanone structure was largely theoretical. dtic.mil For instance, the chemiluminescent reactions of certain aryl oxalates with hydrogen peroxide were proposed to proceed through a high-energy 1,2-dioxetanedione intermediate. dtic.milwikipedia.org

Significance As a Model System for Chemiexcitation in Luminescence

1,2-Dioxetan-3-one and its derivatives are considered high-energy molecules due to their strained four-membered ring and weak O-O bond. thieme-connect.deresearchgate.net Their thermal decomposition is a key process that can lead to the formation of electronically excited carbonyl products. thieme-connect.de This property makes them ideal model compounds for studying the fundamental principles of chemiluminescence and bioluminescence. thieme-connect.de

The unimolecular decomposition of 1,2-dioxetanes and 1,2-dioxetanones typically results in the preferential formation of triplet-excited carbonyl compounds. nih.govresearchgate.net The direct chemiluminescence from these triplet states is often inefficient due to the low phosphorescence quantum yields of the resulting carbonyl compounds. nih.gov However, the catalyzed decomposition of 1,2-dioxetanones can lead to the formation of emissive singlet excited products, although the quantum yields for these intermolecular systems are generally low. nih.gov

A particularly important mechanism involving these compounds is Chemically Initiated Electron Exchange Luminescence (CIEEL). researchgate.netresearchgate.net In this process, the decomposition of the dioxetanone is catalyzed by an activator with a low oxidation potential. researchgate.net The development of 1,2-dioxetanes with electron-rich aryl groups that undergo intramolecular CIEEL has led to highly efficient formation of singlet excited carbonyl compounds and significantly enhanced chemiluminescence. researchgate.net

Overview of Key Research Avenues in 1,2 Dioxetan 3 One Chemistry

General Synthetic Approaches to 1,2-Dioxetanone Ring Formation

The primary methods for constructing the this compound core involve the intramolecular cyclization of linear precursors that already contain the requisite carbon-oxygen framework.

The most established and effective method for synthesizing 1,2-dioxetan-3-ones is the dehydrative cyclization of α-hydroperoxy acids. thieme-connect.deacs.org This approach utilizes a precursor molecule that contains both a carboxylic acid and a hydroperoxide group on the same carbon atom.

The cyclization is typically induced by a dehydrating agent at low temperatures to minimize the thermal decomposition of the sensitive product. researchgate.net Dicyclohexylcarbodiimide (DCC) is the most commonly employed reagent for this transformation. thieme-connect.deresearchgate.netscielo.br The reaction is performed in an inert solvent, such as methylene (B1212753) chloride, at sub-ambient temperatures (e.g., -78 °C). thieme-connect.de

The proposed mechanism for the DCC-induced cyclization involves several steps:

Proton transfer from the carboxylic acid to the DCC molecule. scielo.br

Nucleophilic attack by the resulting carboxylate on the protonated DCC, forming a highly reactive O-acylisourea intermediate. scielo.br

An intramolecular proton transfer from the hydroperoxy group to the nitrogen atom of the DCC moiety converts it into an excellent leaving group (N,N'-dicyclohexylurea). scielo.br

The final ring closure occurs via an intramolecular nucleophilic attack of the peroxy anion onto the activated carbonyl carbon, displacing the urea (B33335) derivative and forming the this compound ring. scielo.br

A significant challenge in this synthetic route is the preparation of the α-hydroperoxy acid precursors themselves, which are often unstable and susceptible to decarboxylation. thieme-connect.de One method for their preparation involves the oxygenation of α-lithiocarboxylates at low temperatures. researchgate.net

| Derivative | Precursor (α-Hydroperoxy Acid) | Cyclizing Agent | Yield | Reference |

|---|---|---|---|---|

| Dimethyl-1,2-dioxetan-3-one | α-Hydroperoxyisobutyric acid | DCC | 68% | researchgate.net |

| tert-Butyl-1,2-dioxetan-3-one | α-Hydroperoxy-β,β-dimethylbutyric acid | DCC | 50% | researchgate.net |

| Di-tert-butyl-1,2-dioxetan-3-one | α-Hydroperoxy-β,β,β-trimethylpropionic acid | DCC | 35% | researchgate.net |

An alternative and more direct route to the this compound ring is the [2+2] cycloaddition of singlet oxygen to ketenes. thieme-connect.de This method avoids the preparation of the often-unstable hydroperoxide precursor. The reaction involves the direct addition of singlet oxygen across the carbon-carbon double bond of the ketene. thieme-connect.de

Singlet oxygen can be generated photochemically using a sensitizer (B1316253) like methylene blue or chemically, for instance, from triphenyl phosphite (B83602) ozonide. thieme-connect.degoogle.com This approach has been used to prepare several derivatives in fair yields. thieme-connect.de However, a major drawback is the propensity of ketenes to undergo autoxidation, which can lead to the formation of explosive polymeric peroxides, necessitating extreme caution. thieme-connect.de Another potential oxidative pathway involves the visible-light-mediated coupling of an enaminone's C=C double bond with molecular oxygen, which is activated to singlet oxygen, to form a 1,2-dioxetane (B1211799) intermediate. thieme-connect.com

Cyclization Reactions from Hydroperoxide Precursors

Preparation of Substituted this compound Derivatives

The inherent instability of the parent this compound has led researchers to focus on the synthesis of substituted derivatives. nih.gov The nature of the substituents at the C4 position of the ring is crucial for modulating the compound's stability and properties. nih.govresearchgate.net

A key strategy to enhance the thermal stability of the this compound ring is the introduction of sterically bulky substituents. thieme-connect.denih.gov Large, rigid groups hinder the molecular motions, particularly the rotation around the C-C bond, required for the ring to enter the transition state for decomposition. nih.gov This steric hindrance raises the activation energy for thermolysis, allowing for the isolation, purification, and study of the compound at or near room temperature. thieme-connect.denih.gov

The adamantyl group is a particularly effective stabilizing substituent due to its large size and rigid, polycyclic structure. nih.govresearchgate.net Spiro-adamantyl-1,2-dioxetanone, for example, is one of the most stable derivatives synthesized to date and can be purified by low-temperature recrystallization. thieme-connect.deresearchgate.net The use of other bulky groups, such as fenchyl or multiple isopropyl groups, has also proven effective in stabilizing the dioxetanone ring. nih.gov These stable derivatives serve as crucial models for studying the fundamental chemistry of this class of peroxides. researchgate.netresearchgate.net

| Derivative | Stabilizing Group | Key Feature | Reference |

|---|---|---|---|

| Spiro[1,2-dioxetane-3,2′-tricyclo[3.3.1.13,7]decan]-4-one | Spiro-adamantyl | Highly stable; purified by recrystallization | thieme-connect.de |

| 4,4-Dimethyl-1,2-dioxetan-3-one | Two methyl groups | Can be isolated by low-temperature distillation | thieme-connect.deresearchgate.net |

| 4-(3-tert-Butyldimethylsilyloxyphenyl)-4-methoxyspiro[1,2-dioxetane-3,2′-adamantane] | Adamantyl and substituted phenyl | High thermal stability; used in chemiluminescence studies | researchgate.net |

Characterization of Synthesized this compound Intermediates in Mechanistic Studies

The characterization of 1,2-dioxetan-3-ones is complicated by their lability. thieme-connect.descielo.br For mechanistic studies, in-situ characterization or analysis of stabilized derivatives is often necessary.

Low-temperature infrared (IR) spectroscopy is a primary tool for detecting the formation of 1,2-dioxetan-3-ones during a reaction. thieme-connect.deresearchgate.net The strained four-membered ring causes the carbonyl (C=O) stretching frequency to appear at an unusually high wavenumber, typically around 1860-1870 cm⁻¹. thieme-connect.deresearchgate.net This characteristic absorption band allows for monitoring the progress of the cyclization reaction. thieme-connect.de

For derivatives that are stable enough to be isolated, nuclear magnetic resonance (NMR) spectroscopy provides definitive structural evidence. scielo.br Low-temperature ¹H and ¹³C NMR spectra have been successfully used to characterize purified α-hydroperoxyacid precursors and their corresponding this compound products. scielo.br These spectroscopic techniques, combined with kinetic studies of the thermal decomposition, are essential for understanding the structure, stability, and reaction mechanisms of these high-energy molecules. nih.govresearchgate.net

Unimolecular Thermal Decomposition Pathways

The unimolecular thermal decomposition of this compound can proceed through several proposed mechanisms, primarily distinguished by the sequence of bond-breaking events. The two principal pathways under consideration are a stepwise biradical mechanism and a concerted mechanism.

The biradical mechanism posits a two-step process initiated by the homolytic cleavage of the weak peroxide (O-O) bond. This initial step is often considered the rate-determining step in the decomposition process. scholarsresearchlibrary.comacs.org The resulting species is a short-lived biradical intermediate. scholarsresearchlibrary.com This intermediate subsequently undergoes cleavage of the carbon-carbon (C-C) bond, leading to the final products. diva-portal.org

Theoretical studies, employing methods such as complete active space second-order perturbation theory (CASPT2), have been instrumental in characterizing the proposed biradical intermediate. researchgate.net These calculations indicate that after the initial O-O bond scission, a biradical species is formed. diva-portal.org The ground state of this intermediate is predicted to be close in energy to several low-lying singlet and triplet excited states. diva-portal.org This near-degeneracy is a critical feature, as it facilitates intersystem crossing between singlet and triplet potential energy surfaces. scholarsresearchlibrary.com The geometry of the biradical is flexible, allowing it to explore various torsional configurations. unibo.it High-level multiconfigurational reference second-order perturbation theory calculations have been performed to detail the reaction mechanism. nih.gov

Table 1: Calculated Properties of the Biradical Intermediate in this compound Decomposition

| Computational Method | Key Findings | Reference |

| CASPT2 | Reveals a two-step biradical mechanism. | researchgate.net |

| MS-CASPT2//SA-CASSCF | Shows degeneracy of ground and excited states in the biradical region. | diva-portal.org |

| UB3LYP/6-31G* | Used to optimize the geometry of the biradical intermediate. | scholarsresearchlibrary.com |

While direct experimental observation of the short-lived biradical intermediate is challenging, indirect evidence supports its existence. The observed preference for the formation of triplet excited state products in the uncatalyzed thermal decomposition of 1,2-dioxetanes is consistent with a biradical mechanism. scholarsresearchlibrary.comresearchgate.net The initially formed singlet biradical can undergo intersystem crossing to the more stable triplet state, which then decomposes to yield a triplet excited carbonyl product. scholarsresearchlibrary.com The activation energy for the decomposition has been found to be significantly lower than the chemiluminescence activation energy, suggesting different reaction pathways for the formation of ground and excited state products, which is consistent with a biradical pathway. researchgate.net

An alternative to the stepwise biradical mechanism is a concerted pathway, where the O-O and C-C bonds break simultaneously. However, some theoretical studies propose a "merged" mechanism, which is a concerted but asynchronous process. nih.gov In this scenario, the bond-breaking events occur within a single transition state, but not at the exact same time. nih.govresearchgate.net Calculations suggest that for 1,2-dioxetanedione, a related compound, the decomposition follows a merged mechanism, in contrast to the biradical pathways calculated for 1,2-dioxetane and 1,2-dioxetanones. nih.govresearchgate.net Some density functional theory (DFT) studies have indicated a concerted mechanism for 1,2-dioxetanone decomposition, although this finding has been questioned by higher-level multireference calculations that support a stepwise biradical mechanism. researchgate.net

Table 2: Calculated Activation Energies for 1,2-Dioxetane Decomposition

| Computational Method | Activation Energy (kcal/mol) | Reference |

| MS-CASPT2//MS-CASPT2 | 22 | arxiv.org |

| B3LYP/6-31+G(d) | ~25 | acs.org |

| MS-CASPT2 | 26.1 | acs.org |

The concept of "entropic trapping" has been introduced to explain certain kinetic features of 1,2-dioxetane decomposition. unibo.itnih.gov After the initial O-O bond cleavage, the resulting biradical intermediate finds itself in a flat region of the potential energy surface, where multiple rotational conformations are accessible with little to no energy cost. unibo.itarxiv.org This entropic "trap" can delay the subsequent C-C bond cleavage, as the system can spend a significant amount of time exploring these various conformations before reaching the geometry required for dissociation. arxiv.orgnih.gov The longer the biradical is trapped, the higher the probability of intersystem crossing to a triplet state. ucl.ac.uk This phenomenon has been used to rationalize the significant difference between long and short dissociation times observed in trajectory surface hopping simulations. researchgate.net The time spent in the entropic trap influences the partitioning between singlet and triplet excited state products. ucl.ac.uk

Chemiexcitation and Excited State Formation in 1,2 Dioxetan 3 One Systems

Fundamental Principles of Chemiexcitation in Chemical Transformations

Chemiexcitation is a process where a chemical reaction, initiated on the ground electronic state of a reactant, produces a product in an electronically excited state. arxiv.orgscholarsresearchlibrary.com This is essentially the reverse of a typical photochemical reaction, where light absorption triggers a chemical change. arxiv.org In the context of 1,2-dioxetan-3-one, thermal energy initiates the decomposition. The molecule then undergoes a non-adiabatic transition, "jumping" from the ground state potential energy surface to an excited state potential energy surface of the products. arxiv.orgscholarsresearchlibrary.com This transition is often facilitated by conical intersections, which are specific molecular geometries where electronic states become degenerate. acs.orgresearchgate.net

The decomposition of this compound is a highly exothermic process, releasing significant energy due to the cleavage of the weak peroxide (O-O) bond and the formation of stable carbonyl products and carbon dioxide. ucl.ac.ukresearchgate.net This large release of energy is a prerequisite for populating the high-energy electronic excited states of the carbonyl fragments.

Generation of Electronically Excited Carbonyl Products from this compound Cleavage

The unimolecular decomposition of this compound involves the cleavage of both the O-O and C-C bonds of the four-membered ring. researchgate.net This fragmentation results in the formation of two carbonyl-containing products, one of which can be in an electronically excited state. thieme-connect.deresearchgate.net The process is generally believed to occur in a stepwise manner, starting with the cleavage of the weaker O-O bond to form a short-lived biradical intermediate. scholarsresearchlibrary.com This biradical then rapidly cleaves the C-C bond to yield the final carbonyl products. scholarsresearchlibrary.com

The nature of the substituent groups on the this compound ring plays a crucial role in determining the identity and excitation of the resulting carbonyl products. In the case of unsymmetrically substituted dioxetanones, the excited state is preferentially formed on the carbonyl fragment with the lower singlet or triplet energy state. researchgate.net

Quantum Yields of Singlet (ΦS) and Triplet (ΦT) Excited States

The efficiency of chemiexcitation is quantified by the quantum yield (Φ), which is the ratio of the number of excited state molecules formed to the number of reactant molecules decomposed. google.com In the thermal decomposition of 1,2-dioxetan-3-ones, both singlet (S₁) and triplet (T₁) excited states of the carbonyl product can be generated. The quantum yields for these processes are denoted as ΦS and ΦT, respectively.

Table 1: Activation Parameters and Chemiluminescence Quantum Yields for Selected 1,2-Dioxetanes and 1,2-Dioxetan-3-ones

| Compound | Activation Energy (Ea, kcal/mol) | Chemiluminescence Quantum Yield (ΦCL) | Excited State | Reference |

| 3,3,4-Trimethyl-1,2-dioxetane | ~25 | Low | Triplet | scholarsresearchlibrary.com |

| Adamantylideneadamantane-1,2-dioxetane | ~37 | Singlet: ~2%, Triplet: ~15% | Singlet and Triplet | researchgate.net |

| This compound (estimated) | ~16.7 | Very Low | Primarily Triplet | acs.orgresearchgate.net |

| 3-(2′-spiroadamantyl)-4-methoxy-4-(3″-phosphoryloxy)-phenyl-1,2-dioxetane (AMPPD) | Thermally stable, triggered decomposition | High | Singlet | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Several factors can influence the relative yields of singlet and triplet excited states:

Substituent Effects: The nature of the substituents on the dioxetanone ring is a primary determinant. While simple alkyl-substituted dioxetanones favor triplet state formation, the introduction of electron-donating groups can significantly enhance the yield of singlet excited states. acs.orgnih.gov For instance, dioxetanes with a phenolate (B1203915) substituent decompose rapidly to produce singlet excited states with high efficiency. acs.org

Reaction Mechanism: The dominant reaction pathway plays a critical role. In the stepwise biradical mechanism, the initially formed singlet biradical can undergo intersystem crossing (ISC) to the more stable triplet biradical. scholarsresearchlibrary.com Cleavage of this triplet biradical then leads to the formation of a triplet excited carbonyl product. The efficiency of this ISC process directly impacts the singlet-to-triplet ratio.

Entropic Trap: Theoretical studies suggest the existence of an "entropic trap" in the biradical region where different electronic states are close in energy. ucl.ac.uk The amount of time the system spends in this region can influence the probability of intersystem crossing to the triplet state. A faster decomposition rate, as seen in some 1,2-dioxetanones compared to 1,2-dioxetanes, may lead to less time in the entropic trap and a lower triplet yield. ucl.ac.uk

Catalytically Induced Decomposition: The presence of a catalytic activator can dramatically alter the decomposition pathway and favor singlet excited state formation. The Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism involves an initial electron transfer from the activator to the dioxetanone, leading to a charge-transfer complex. ucl.ac.uk This process facilitates the cleavage of the O-O bond and subsequent fragmentation, ultimately producing the activator in its singlet excited state. ucl.ac.uk

Nonadiabatic Transitions and Conical Intersections in Dioxetanone Reactivity

The formation of electronically excited products from a ground-state reactant is a nonadiabatic process, meaning it involves transitions between different potential energy surfaces. arxiv.orgresearchgate.net These transitions are most likely to occur at points of degeneracy between electronic states, known as conical intersections (CIs). acs.orgresearchgate.net

In the decomposition of this compound, after the initial O-O bond cleavage, the system reaches a biradical region where the ground state (S₀) and the first excited singlet state (S₁) potential energy surfaces can intersect. researchgate.netucl.ac.uk The topography and accessibility of these S₀/S₁ conical intersections are crucial in determining the efficiency of chemiexcitation. researchgate.net A "sloped" conical intersection is thought to favor the transition to the excited state over relaxation back to the ground state. researchgate.net

Computational chemistry has become an indispensable tool for understanding the complex dynamics of this compound decomposition. diva-portal.org Methods such as multiconfigurational second-order perturbation theory (CASPT2) and density functional theory (DFT) are used to map the potential energy surfaces of the ground and excited states. scholarsresearchlibrary.comucl.ac.ukresearchgate.net

These calculations help to:

Locate transition states and conical intersections. diva-portal.org

Elucidate the reaction pathways for both singlet and triplet state formation. scholarsresearchlibrary.com

Understand the role of biradical intermediates and entropic traps. ucl.ac.uk

Investigate the influence of substituents on the reaction mechanism and chemiexcitation yields.

For example, theoretical studies on the rubrene-catalyzed decomposition of 1,2-dioxetanedione have identified three distinct S₀/S₁ conical intersections that play different roles in achieving high-efficiency singlet chemiluminescence. xjtu.edu.cnnih.gov These models provide insights that are often difficult to obtain through experimental methods alone.

Energy Distribution to Dissimilar Carbonyl Products upon this compound Fragmentation

When an unsymmetrically substituted this compound decomposes, it yields two different carbonyl products. A key question is how the excess energy is partitioned between these two fragments.

Experimental and theoretical evidence indicates that the electronic excitation is selectively channeled to the carbonyl product with the lower excitation energy (either singlet or triplet). researchgate.net This means that the fragment that is "easier" to excite will be the one that ends up in the excited state. This principle is fundamental in the design of chemiluminescent probes, where one fragment is specifically designed to be the light-emitting species. nih.gov The excess energy is distributed among the electronic, vibrational, and rotational degrees of freedom of the product molecules. whitman.edu

Role of 1,2 Dioxetan 3 One in Bioluminescence Processes

Intermediacy of Dioxetanone in Firefly Bioluminescence (Luciferin-Luciferase System)

The bioluminescence of fireflies is one of the most extensively studied light-emitting systems in nature. The key players in this process are the substrate, D-luciferin, and the enzyme, firefly luciferase, which catalyzes the light-producing reaction in the presence of adenosine (B11128) triphosphate (ATP) and molecular oxygen. wikipedia.orgnih.gov

The reaction mechanism proceeds in a series of steps, culminating in the formation of a 1,2-dioxetan-3-one intermediate. wikipedia.orgnih.gov Initially, the carboxyl group of D-luciferin is adenylated by ATP, forming luciferyl adenylate and pyrophosphate. wikipedia.orgphotobiology.info This activated substrate, luciferyl adenylate, then undergoes oxidation by molecular oxygen. wikipedia.orgphotobiology.info A crucial step in this oxidation is the abstraction of a proton from the C4 carbon of the adenylate, facilitated by a basic amino acid residue within the luciferase enzyme. photobiology.info This creates a carbanion that readily reacts with molecular oxygen. photobiology.info

The addition of molecular oxygen to the luciferyl adenylate leads to the formation of the highly unstable this compound intermediate. wikipedia.orgphotobiology.info The existence of this dioxetanone was confirmed through ¹⁸O-labeling experiments, which demonstrated that one oxygen atom from O₂ is incorporated into the resulting oxyluciferin and the other into carbon dioxide. nih.gov The decomposition of this high-energy four-membered ring is the key chemiexcitation step. nih.gov This decomposition is a decarboxylation reaction, releasing carbon dioxide and forming an electronically excited state of oxyluciferin. wikipedia.orgphotobiology.info It is the subsequent relaxation of this excited oxyluciferin molecule to its ground state that results in the emission of a photon of light. wikipedia.orgphotobiology.info The color of the emitted light, ranging from yellow-green to red, is influenced by factors such as the pH and the specific structure of the luciferase enzyme. mdpi.com

Involvement in Marine Bioluminescence Systems (e.g., Cypridina and Coelenterazine (B1669285) Pathways)

The enchanting glow of many marine organisms can also be traced back to the formation and decomposition of a this compound derivative. Two prominent examples are the bioluminescence systems involving Cypridina luciferin (B1168401) and coelenterazine.

Coelenterazine is a luciferin found in a vast array of marine organisms, including jellyfish, ctenophores, and shrimp. scispace.comnih.gov The bioluminescence reaction involving coelenterazine is, in many cases, simpler than that of fireflies as it does not require ATP. scispace.com The general mechanism, however, shares the crucial feature of a dioxetanone intermediate. The process begins with the oxygenation of the imidazopyrazinone core of coelenterazine. scispace.comnih.gov This leads to the formation of a peroxide, which then cyclizes to form the four-membered dioxetanone ring. scispace.commdpi.com The decomposition of this dioxetanone intermediate, through decarboxylation, produces an excited-state coelenteramide (B1206865). scispace.comnih.gov As the excited coelenteramide returns to its ground state, it emits a photon of light, typically in the blue region of the spectrum. scispace.com

The bioluminescence of the marine ostracod Cypridina hilgendorfii, often called the sea firefly, also proceeds through a similar pathway. semanticscholar.org Cypridina luciferin, an imidazopyrazinone derivative like coelenterazine, reacts with molecular oxygen in a reaction catalyzed by Cypridina luciferase. semanticscholar.org This reaction produces light, Cypridina oxyluciferin, and carbon dioxide, strongly indicating the involvement of a transient this compound intermediate that undergoes decarboxylation to generate the light-emitting species. semanticscholar.orgthieme-connect.de

While the specific luciferins and luciferases differ between these marine systems and the firefly system, the fundamental principle of forming a high-energy this compound intermediate as the direct precursor to the light-emitting species remains a unifying theme.

Mechanistic Similarities and Differences between Synthetic Chemiluminescence and Biological Luminescence Mediated by Dioxetanones

The chemiluminescence of synthetic 1,2-dioxetanones provides a valuable model for understanding the fundamental principles of bioluminescence. thieme-connect.de These synthetic compounds, like their biological counterparts, are high-energy molecules that can decompose to produce light. thieme-connect.de The thermal decomposition of a 1,2-dioxetanone typically yields two carbonyl fragments, one of which is in an electronically excited state. thieme-connect.de

A key mechanistic theory that has been widely used to explain the chemiluminescence of dioxetanones is the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. nih.govphotobiology.info In this model, an electron is transferred from an easily oxidizable activator to the dioxetanone, leading to the cleavage of the peroxide bond and the formation of a radical ion pair. Subsequent decarboxylation and back-electron transfer generate the excited state of the activator, which then luminesces. While the CIEEL mechanism has been influential, more recent and detailed theoretical studies on firefly dioxetanone suggest that the actual mechanism may be more complex and might not strictly follow the classical CIEEL pathway. researchgate.net For instance, a "gradually reversible charge transfer initiated luminescence" (GRCTIL) has been proposed for the decomposition of the anionic form of firefly dioxetanone. researchgate.net

A significant difference between synthetic chemiluminescence and bioluminescence lies in the efficiency of light production. Synthetic dioxetanones often have lower quantum yields compared to their biological counterparts. acs.org This is partly because the decomposition of many synthetic dioxetanones preferentially populates a non-emissive triplet excited state. acs.org In contrast, bioluminescent systems, through the specific enzymatic environment provided by the luciferase, are highly optimized to favor the formation of the singlet excited state, which is responsible for fluorescence, thereby maximizing light emission. photobiology.info The luciferase enzyme, therefore, not only catalyzes the reaction but also fine-tunes the energetics of the decomposition process to enhance the quantum yield of bioluminescence. semanticscholar.org

Furthermore, while the fundamental reaction—the decomposition of a dioxetanone—is the same, the trigger for this decomposition can differ. In many synthetic systems, the decomposition is thermally induced. In bioluminescent systems, the reaction is enzymatically controlled, occurring under specific physiological conditions. photobiology.info

Table of Research Findings on this compound in Bioluminescence

| Bioluminescent System | Key Reactants | Role of this compound | Key Findings | References |

|---|---|---|---|---|

| Firefly | D-Luciferin, Luciferase, ATP, O₂ | High-energy intermediate formed from the oxidation of luciferyl adenylate. | Decomposition via decarboxylation produces excited oxyluciferin, the light emitter. The enzyme environment is crucial for high quantum yield. | wikipedia.orgnih.govphotobiology.info |

| Coelenterazine-dependent (Marine) | Coelenterazine, Luciferase/Photoprotein, O₂ | Intermediate formed from the oxygenation of the coelenterazine core. | Decomposition leads to excited coelenteramide, which emits light (typically blue). Does not require ATP. | scispace.comnih.govmdpi.com |

| Cypridina (Marine) | Cypridina Luciferin, Luciferase, O₂ | Inferred intermediate from the reaction of luciferin and oxygen. | Reaction produces light, oxyluciferin, and CO₂, consistent with a dioxetanone mechanism. | semanticscholar.orgthieme-connect.de |

Theoretical and Computational Studies on 1,2 Dioxetan 3 One Reactivity

Application of Advanced Quantum Chemical Methods

The study of 1,2-dioxetan-3-one's decomposition has been a fertile ground for the application and development of sophisticated quantum chemical methods. These computational tools are essential for mapping the complex electronic rearrangements that occur during the breaking of the peroxide and carbon-carbon bonds.

Density Functional Theory (DFT) Approaches for Dioxetanone Systems

Density Functional Theory (DFT) has been widely used to investigate the decomposition mechanism of this compound. researchgate.netsci-hub.stresearchgate.netnih.gov Early DFT studies proposed a concerted mechanism for the decomposition, where the O-O and C-C bonds break simultaneously. sci-hub.st This was in contrast to the stepwise biradical mechanism suggested by some experimental and multiconfigurational studies. researchgate.netacs.org However, the reliability of closed-shell DFT methods for describing the thermolysis of this compound has been a subject of debate. Some studies have shown that unrestricted Kohn-Sham calculations, which allow for the description of open-shell biradical species, consistently yield lower reaction energies and barriers, suggesting that a biradical mechanism is energetically favored. researchgate.net The choice of functional within DFT is also crucial. For instance, the MPWB1K functional, in combination with a mPWKCIS approach, has been shown to provide results consistent with experimental findings for the decomposition in a condensed phase. nih.gov The B3LYP functional with the 6-31G* basis set has also been employed to study the decomposition of related dioxetane derivatives, revealing a biradical mechanism. researchgate.net

Multiconfigurational Methods (e.g., CASSCF, CASPT2, MRMP) in Elucidating Dioxetanone Mechanisms

To accurately describe the electronic structure of this compound during its decomposition, especially in regions where multiple electronic states are close in energy, multiconfigurational methods are indispensable. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (CASPT2 or MRMP), provides a robust framework for studying such systems. acs.orgdiva-portal.orgresearchgate.net

These methods have been instrumental in revealing the biradical nature of the decomposition pathway for 1,2-dioxetane (B1211799) and 1,2-dioxetanone. acs.orgresearchgate.net In contrast to some DFT results, multiconfigurational calculations have consistently pointed towards a stepwise mechanism involving the formation of a biradical intermediate after the initial O-O bond cleavage. researchgate.netsci-hub.st For the thermal decomposition of 1,2-dioxetane, a prototype for dioxetanone, CASSCF/CASPT2 calculations have provided a detailed description of the two-step biradical mechanism, rationalizing the high ratio of triplet to singlet products. diva-portal.org

The selection of the active space in CASSCF calculations is a critical step that requires careful consideration of the orbitals involved in the bond-breaking and bond-forming processes. For dioxetane systems, the active space typically includes the σ and σ* orbitals of the C-C and O-O bonds. arxiv.org The accuracy of CASPT2 calculations relies on a well-chosen CASSCF reference wavefunction. dipc.orgmolcas.org

| Method | Predicted Mechanism | Key Findings | Supporting Citations |

|---|---|---|---|

| Closed-Shell DFT | Concerted | Initially proposed a simultaneous breaking of O-O and C-C bonds. | researchgate.netsci-hub.st |

| Unrestricted DFT (e.g., UB3LYP) | Stepwise Biradical | Lower activation barriers compared to closed-shell methods, supporting a biradical intermediate. | researchgate.netresearchgate.net |

| CASSCF/CASPT2 | Stepwise Biradical | Provides a detailed description of the biradical pathway and explains the high triplet-to-singlet product ratio. | acs.orgdiva-portal.orgresearchgate.netdiva-portal.org |

Time-Dependent DFT (TD-DFT) for Excited State Characterization of Dioxetanones

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the properties of electronically excited states, which is crucial for understanding the chemiluminescence of dioxetanones. researchgate.netroutledge.comtaylorfrancis.comarxiv.org TD-DFT has been used to investigate the formation and decomposition of dioxetanone intermediates, providing insights into the potential energy surfaces of both singlet and triplet excited states. researchgate.net

Studies using TD-DFT have proposed mechanisms to explain the observed phosphorescence and fluorescence yields in the decomposition of this compound. diva-portal.org One such study suggested that the triplet state is populated via two intersystem crossing (ISC) points from the ground state potential energy surface, while the singlet excited state is reached through a higher-energy triplet surface. diva-portal.org However, the accuracy of TD-DFT results is highly dependent on the quality of the ground-state DFT calculation. If the ground-state wavefunction is not correctly described, as can happen with standard DFT functionals for biradical systems, the resulting TD-DFT energies for the excited states can be unreliable. diva-portal.org

Despite these potential pitfalls, TD-DFT remains a computationally efficient method for studying large systems and has been successfully applied to investigate the chemiluminescence of complex dioxetanone derivatives, such as those involved in the bioluminescence of coelenterazine (B1669285). researchgate.net

Analysis of Reaction Coordinates and Potential Energy Surface Topology

The decomposition of this compound is governed by the topology of its ground and excited state potential energy surfaces (PESs). The reaction coordinate, which describes the minimum energy path from reactants to products, is a key concept in understanding the reaction mechanism.

For the thermal decomposition of 1,2-dioxetane, a closely related system, the reaction is initiated by the cleavage of the weak O-O bond, followed by the breaking of the C-C bond. diva-portal.org The transition state for the initial O-O bond breaking is a critical point on the ground-state PES. arxiv.org Beyond this transition state, the system can enter a region where the ground state (S0) and the first triplet (T1) and singlet (S1) excited states become nearly degenerate. nih.govacs.org This region, sometimes referred to as an "entropic trap," plays a crucial role in the non-adiabatic transitions that lead to the formation of excited state products. acs.orgarxiv.org

The presence of conical intersections, points of degeneracy between two electronic states, is a key feature of the PES topology that facilitates efficient population transfer between states. xjtu.edu.cn For the rubrene-catalyzed decomposition of 1,2-dioxetanedione, a related diketone, three S0/S1 conical intersections have been identified as controlling the high-efficiency singlet chemiexcitation. xjtu.edu.cn In the case of this compound, the crossing points between the S0 and T1 surfaces are responsible for the population of the triplet state, which is often the dominant excited product. sci-hub.stdiva-portal.org

Simulation of Nuclear Dynamics and Dissociation Trajectories

While static calculations of the PES provide valuable information about the reaction mechanism, a complete understanding requires the simulation of the nuclear dynamics on these surfaces. Ab initio molecular dynamics (AIMD) simulations allow for the explicit tracking of the atomic motions as the molecule decomposes. arxiv.orgdiva-portal.org

For 1,2-dioxetane, non-adiabatic dynamics simulations have been performed to study the decomposition reaction, starting from the O-O bond breaking transition state. arxiv.org These simulations have shown that the ground-state dissociation is a rapid process, but the presence of an "entropic trap" can lead to "frustrated dissociations," where the C-C bond stretches significantly before reforming, thus delaying the final decomposition. arxiv.orgdiva-portal.org The inclusion of non-adiabatic transitions to the singlet excited states further extends the timescale of the decomposition, as the molecule can be trapped on the excited state surfaces. arxiv.org

Trajectory surface hopping (TSH) is a common method used in non-adiabatic dynamics simulations to model the transitions between different electronic states. researchgate.net This approach has been used to simulate the chemiluminescent decomposition of dimethyl-1,2-dioxetane, successfully reproducing the experimental quantum yield of triplet chemiexcitation. researchgate.net These simulations confirm the stepwise dissociation of the O-O and C-C bonds and the importance of the biradical entropic trap in the chemiexcitation process. researchgate.net

Energetic Characterization of Ground and Excited State Potential Energy Surfaces of this compound

The energetics of the ground and excited state PESs of this compound determine the feasibility and efficiency of the chemiluminescent process. The activation energy for the thermal decomposition is a key parameter that governs the stability of the molecule. acs.org

Theoretical calculations have provided estimates for the activation parameters for the thermal decomposition of this compound and its derivatives. researchgate.netacs.org For the parent 1,2-dioxetane, the calculated activation energy is in good agreement with the experimental value. researchgate.net

The relative energies of the ground and excited states along the reaction coordinate are crucial for understanding the chemiexcitation mechanism. In the case of this compound, the T1 state is significantly lower in energy than the S1 state along most of the reaction path. sci-hub.stdiva-portal.org This energy difference explains the predominance of triplet excited state formation. The S1 state is typically only accessible through an intersystem crossing from a triplet state, which is a less efficient process. sci-hub.stdiva-portal.org

| Compound | Property | Calculated Value (kcal/mol) | Method | Citation |

|---|---|---|---|---|

| 1,2-Dioxetane | Activation Energy (S0) | 25.3 (MC-SCF/MP2/6-31G) | Multiconfigurational | researchgate.net |

| 1,2-Dioxetane | Activation Energy (S0) | 26.1 | SS-CASPT2/TZVPP | nih.govacs.org |

| Adamantylideneadamantane-1,2-dioxetane | Potential Barrier (S0) | 50.0 | B3LYP/6-31G | scholarsresearchlibrary.com |

| Adamantylideneadamantane-1,2-dioxetane | Potential Barrier (S1) | 38.0 | TD-B3LYP/6-31G* | scholarsresearchlibrary.com |

Substituent Effects on 1,2 Dioxetan 3 One Reactivity and Chemiluminescence

Influence of Substituents on Thermal Stability and Decomposition Rates

The inherent strain of the four-membered ring and the weak peroxide bond make 1,2-dioxetan-3-one and its derivatives thermally labile. However, the stability and the rate at which they decompose can be finely tuned by the introduction of specific substituents.

Bulky groups, such as spiro-fused adamantyl moieties, are known to significantly enhance the thermal stability of dioxetanes. google.com This stabilization is attributed to steric hindrance that restricts the conformational changes required for decomposition. For instance, spiroadamantane-substituted 1,2-dioxetanes exhibit remarkable stability, with some having shelf lives of years at room temperature. google.comresearchgate.net The stabilizing effect of such bulky groups is not a simple matter of "inertial mass" but is thought to involve complex conformational factors. researchgate.net In contrast, replacing the adamantyl group with a spiro-fused cyclobutyl group can lead to lower chemical stability. escholarship.org

The electronic nature of substituents also plays a crucial role. Electron-donating groups, particularly those with low oxidation potentials like a phenolate (B1203915) ion, can dramatically decrease the stability of the dioxetane ring, leading to a rapid decomposition. acs.org This is due to an intramolecular electron transfer from the substituent to the peroxide bond, which initiates cleavage. google.com For example, deprotonation of a hydroxy-substituted dioxetane to its phenoxide form can increase the decomposition rate by several orders of magnitude. acs.org Conversely, electron-withdrawing groups can have a more complex effect. While they might be expected to stabilize the peroxide bond, in some systems, they can promote alternative decomposition pathways. acs.org

The decomposition of 1,2-dioxetan-3-ones can proceed through different mechanisms, primarily a concerted pathway where the O-O and C-C bonds break simultaneously, or a two-step biradical mechanism involving the initial cleavage of the O-O bond. rsc.orgscholarsresearchlibrary.com The nature of the substituents can influence which pathway is favored.

Here is an interactive data table summarizing the effects of various substituents on the thermal stability of 1,2-dioxetane (B1211799) derivatives:

| Substituent Type | Example | Effect on Thermal Stability | Decomposition Rate | Reference |

| Bulky Alkyl | Spiro-adamantyl | Increases | Decreases | google.comresearchgate.net |

| Strained Ring | Spiro-cyclobutyl | Decreases | Increases | escholarship.org |

| Electron-Donating | Phenolate (O-) | Dramatically Decreases | Dramatically Increases | acs.org |

| Alkyl/Aryl (neutral) | Methyl, Phenyl | Moderate Increase | Moderate Decrease | nih.gov |

| Electron-Withdrawing | Chlorine | Can increase stability in some contexts | Can be delayed | mdpi.com |

Electronic Effects on Chemiexcitation Efficiency and Quantum Yields of this compound Derivatives

The ultimate goal in many applications of 1,2-dioxetan-3-ones is the efficient generation of light, a process quantified by the chemiluminescence quantum yield. This yield is a product of the efficiency of forming an electronically excited state (chemiexcitation efficiency) and the fluorescence quantum yield of the resulting excited molecule. Electronic effects of substituents are paramount in dictating these efficiencies.

The parent 1,2-dioxetane decomposes to produce predominantly non-emissive triplet excited states, resulting in a low chemiluminescence yield. acs.orgnih.gov However, the introduction of specific substituents can dramatically alter this outcome. Electron-donating groups, especially those that can be triggered to form a species with a low oxidation potential (like a phenolate from a protected phenol), are key to high-efficiency chemiluminescence. acs.orgresearchgate.net This is explained by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. In this process, an intramolecular electron transfer from the electron-rich substituent to the peroxide bond facilitates its cleavage and leads to the preferential formation of singlet excited states, which are highly emissive. researchgate.net

The position of the substituent also matters. For instance, introducing an electron-withdrawing substituent at the ortho position of a phenoxy-dioxetane has been shown to significantly increase the chemiluminescence quantum yield in aqueous media. nih.gov This is because the substituent can enhance the emissive properties of the resulting excited benzoate (B1203000) species. nih.gov

In contrast, simple alkyl and aryl groups that are not strongly electron-donating tend to favor the formation of triplet excited states, leading to lower quantum yields of direct chemiluminescence. acs.orgnih.gov

The following table illustrates the impact of electronic substituent effects on chemiluminescence:

| Substituent Type | Example | Effect on Singlet Chemiexcitation | Quantum Yield | Mechanism | Reference |

| Strongly Electron-Donating | Phenolate | High | High | Intramolecular CIEEL | acs.orgresearchgate.net |

| Ortho-Electron-Withdrawing (on phenoxy) | Acryl | High | Significantly Increased | Improved emitter fluorescence | nih.gov |

| Alkyl/Aryl (neutral) | Methyl, Phenyl | Low | Low | Favors Triplet State Formation | acs.orgnih.gov |

Steric Effects on Reaction Pathways and Excited State Formation in Substituted Dioxetanones

Steric hindrance, the effect of the size of substituents, plays a significant role in the reaction pathways of 1,2-dioxetan-3-ones and the formation of excited states. Large, bulky substituents can influence the geometry of the transition state during decomposition, thereby affecting the partitioning between different reaction pathways.

The size of substituents can also influence the competition between unimolecular decomposition pathways. For tertiary substrates, which are inherently bulky, S_N2 reactions are disfavored due to steric hindrance, making E2 or S_N1/E1 pathways more likely. pressbooks.pub While this is a general principle in organic chemistry, analogous steric considerations apply to the complex decomposition of dioxetanones, where bulky groups can favor certain cleavage patterns and excited state formations over others. For example, the preference for the formation of the excited state of the carbonyl product with the lowest singlet energy in unsymmetrically substituted dioxetanes can be influenced by steric factors. researchgate.net

The table below summarizes the steric effects on this compound reactivity:

| Effect | Description | Consequence | Reference |

| Hindrance to Activator Approach | Bulky substituents prevent the close association of a catalyst or activator molecule. | Reduced efficiency in catalyzed chemiluminescence (CIEEL). | researchgate.net |

| Influence on Transition State Geometry | The size and shape of substituents affect the geometry of the transition state for decomposition. | Can influence the ratio of singlet to triplet excited states and the overall reaction pathway. | researchgate.netpressbooks.pub |

| Stabilization of the Ring | Large, rigid substituents like adamantyl groups restrict molecular motion needed for decomposition. | Increased thermal stability. | google.comresearchgate.net |

Impact on Cleavage Specificity in Oxygenation Reactions Involving Dioxetanone Intermediates

In reactions where a this compound is formed as an intermediate, the nature of the substituents can dictate the specificity of the subsequent bond cleavage. This is particularly relevant in the oxygenation of asymmetrically substituted substrates.

Studies on enzymes like acetylacetone (B45752) dioxygenase, which utilizes a dioxetane intermediate, have shown that the cleavage of the C-C bond occurs regioselectively. nih.gov The cleavage happens at the bond adjacent to the most electron-deficient carbonyl carbon. nih.gov This indicates that the electronic properties of the substituents guide the decomposition of the transient dioxetanone intermediate. For example, in the oxygenation of 1-phenyl-1,3-butanedione, replacing an acetyl group with a more electron-withdrawing trifluoroacetyl group completely reverses the site of bond cleavage. nih.gov This strong correlation between substituent electronics and cleavage specificity provides evidence for a mechanism involving nucleophilic attack to form the dioxetane, which then decomposes in a directed manner. nih.gov

Similarly, in the photosensitized oxygenation of substituted oxathiins, the presence of electron-withdrawing groups on the intermediate dioxetane can prevent the usual C-C bond fragmentation. acs.org Instead, it promotes an intramolecular oxygen transfer, leading to different products. acs.org This highlights how electronic substituent effects can open up alternative reaction pathways and control the ultimate fate of the dioxetanone intermediate.

The following table outlines the influence of substituents on cleavage specificity:

| Reaction Context | Substituent Effect | Outcome | Reference |

| Enzymatic Oxygenation (e.g., Dke1) | Electron-withdrawing groups | Cleavage occurs adjacent to the most electron-deficient carbonyl carbon. | nih.gov |

| Photosensitized Oxygenation of Oxathiins | Electron-withdrawing groups | Promotes intramolecular oxygen transfer over C-C bond fragmentation. | acs.org |

| General Asymmetric Dioxetanones | Electronic and steric factors | Directs the formation of a specific excited carbonyl product. | researchgate.net |

Mechanistic Aspects of Energy Transfer in 1,2 Dioxetan 3 One Chemiluminescence

Direct versus Indirect Chemiluminescence Processes

The emission of light from a chemiluminescent reaction can occur through two primary pathways: direct and indirect chemiluminescence. shimadzu.comamerigoscientific.com The distinction lies in the origin of the light-emitting species.

Direct Chemiluminescence: In this process, the electronically excited product generated from the decomposition of the 1,2-dioxetan-3-one is itself fluorescent and emits a photon as it decays to its ground state. amerigoscientific.comgoogle.com The mechanism does not involve any intermediary energy acceptor. The quantum yield of direct chemiluminescence is determined by the product of two factors: the efficiency of generating the excited state (chemiexcitation quantum yield) and the fluorescence efficiency of that excited product (fluorescence quantum yield). google.com A notable example is the triggered decomposition of certain aryloxide-substituted 1,2-dioxetanes. Upon removal of a protecting group by a chemical trigger (e.g., fluoride (B91410) ion), the resulting unstable phenolate-dioxetane decomposes to form an excited ester anion, which then luminesces directly. google.com The emitted light's spectrum is identical to the fluorescence of the final ester product. google.com

| Process Type | Emitting Species | Key Characteristic |

| Direct Chemiluminescence | Excited product of the primary chemical reaction | Light is emitted directly by the reaction product. amerigoscientific.comgoogle.com |

| Indirect Chemiluminescence | An energy acceptor molecule (fluorophore) | Energy is transferred from the reaction product to a fluorophore, which then emits light. shimadzu.commdpi.com |

Förster Resonance Energy Transfer (FRET) in Chemiluminescent Systems

Förster Resonance Energy Transfer (FRET) is a well-established physical mechanism that describes the non-radiative transfer of energy between two light-sensitive molecules (chromophores)—a donor and an acceptor. wikipedia.orglibretexts.org The process relies on dipole-dipole coupling between the donor and acceptor and is exceptionally sensitive to the distance separating them. wikipedia.orgiupac.org

The efficiency of FRET (E) is governed by several factors, as described by Förster theory:

Distance: The efficiency is inversely proportional to the sixth power of the distance (r) between the donor and acceptor (E ∝ 1/r⁶). iupac.org Transfer is typically efficient only over distances of 1-10 nanometers. libretexts.orgmdpi.com

Spectral Overlap: There must be significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. mdpi.com

Orientation: The relative orientation of the donor's emission dipole moment and the acceptor's absorption dipole moment affects the transfer efficiency. libretexts.org

While the term FRET is most accurately applied when the donor's excited state is generated by photoexcitation (light absorption), its theoretical principles are fundamental to understanding the energy transfer in CRET. amazonaws.com In CRET, the donor's excited state originates from a chemical reaction, but the subsequent non-radiative transfer to the acceptor follows the same distance and spectral overlap rules described by Förster theory. mdpi.comrsc.org Because of this shared theoretical framework, the term FRET is sometimes used in the literature to describe energy transfer in chemiluminescent systems, though CRET is the more precise descriptor. wikipedia.orgiupac.org The strict distance dependence makes FRET, and by extension CRET, a "spectroscopic ruler" for measuring molecular-scale distances and conformational changes in biomolecules. libretexts.orgnih.gov

| Parameter | Description | Impact on Efficiency |

| Donor-Acceptor Distance (r) | The physical separation between the donor and acceptor molecules. | Inversely proportional to the sixth power (1/r⁶); efficiency drops sharply with increasing distance. iupac.org |

| Spectral Overlap (J) | The degree to which the donor's emission spectrum overlaps with the acceptor's absorption spectrum. | Directly proportional; greater overlap leads to higher efficiency. mdpi.com |

| Quantum Yield of Donor (ΦD) | The intrinsic efficiency of the donor's emission in the absence of the acceptor. | Directly proportional; a brighter donor facilitates more efficient transfer. |

| Dipole Orientation (κ²) | The relative spatial orientation of the donor and acceptor transition dipoles. | Efficiency depends on the alignment; can range from 0 (perpendicular) to 4 (collinear). libretexts.org |

Tuning of Emission Wavelengths through Strategic Placement of Energy Acceptors and Fluorophores

A significant advantage of indirect chemiluminescence systems based on this compound is the ability to precisely control the color of the emitted light. This tuning is achieved by strategically selecting and placing different energy acceptors (fluorophores) in the system. google.commdpi.com

The fundamental principle is that in an efficient CRET process, the observed light emission originates from the acceptor fluorophore. Therefore, the emission wavelength is determined by the photophysical properties of the acceptor, not the initial excited state of the decomposed dioxetanone product. mdpi.comrsc.org By tethering various fluorophores with different emission spectra to a dioxetanone core, it is possible to create a palette of chemiluminescent probes that emit light across the visible spectrum, from blue to red and even into the near-infrared (NIR) region. google.comrsc.org

Researchers have successfully implemented this strategy by designing and synthesizing libraries of phenoxy-dioxetane luminophores. rsc.org By making systematic modifications to the benzoate (B1203000) species that is formed during chemiexcitation and acts as the energy donor, or by attaching different fluorescent reporters, they created a series of probes with distinct and predictable emission colors. This capability is particularly valuable for developing multiplex assays, where two or more analytes can be detected simultaneously in a single sample by using probes that emit at different, resolvable wavelengths. rsc.org

Beyond attaching external fluorophores, the emission can also be tuned by modifying the core structure of the emitter itself. For example, introducing electron-withdrawing groups, such as methyl acrylate, onto the phenolate (B1203915) emitter of a spiroadamantane 1,2-dioxetane (B1211799) has been shown to cause a bathochromic (red) shift in the emission wavelength while also increasing the chemiluminescence quantum yield. nih.gov Shifting the emission to longer wavelengths, particularly into the NIR range (650–900 nm), is highly desirable for in vivo imaging applications, as longer-wavelength light experiences less scattering and absorption by biological tissues, allowing for deeper imaging and higher sensitivity. nih.gov

Analytical Applications of 1,2 Dioxetan 3 One Based on Chemiluminescent Mechanisms

Mechanism-Driven Design of Activatable Chemiluminescent Probes for Bioanalytical Detection

The design of highly sensitive and selective bioanalytical probes often hinges on the principle of "activation," where a specific biological or chemical trigger initiates a light-emitting reaction from a previously "dark" molecule. 1,2-Dioxetane-3-one derivatives, particularly phenoxy-1,2-dioxetanes, are excellent scaffolds for such probes due to their inherent chemical instability upon specific modifications, leading to chemiluminescence. nih.govrsc.orgnih.gov The activation of these probes is governed by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. rsc.orgmdpi.com

Enzymatic Activation Mechanisms of 1,2-Dioxetan-3-one Probes

Enzymes, with their high specificity, serve as ideal triggers for activating this compound-based probes in complex biological environments. thno.org The general strategy involves masking the phenolate (B1203915) group of a phenoxy-1,2-dioxetane with a substrate specific to the target enzyme. nih.gov Upon enzymatic cleavage of this protecting group, the unstable phenolate-dioxetane intermediate is generated, which then rapidly decomposes to produce light. nih.govgoogle.com

This approach has been successfully employed to detect a variety of enzymes:

Alkaline Phosphatase: A phosphate (B84403) group is attached to the phenoxy moiety of the dioxetane. Alkaline phosphatase hydrolyzes the phosphate ester, triggering chemiluminescence. google.comresearchgate.net This system is widely used in immunoassays and DNA probe applications. researchgate.netgoogle.com

β-Galactosidase: A galactose moiety is used to protect the phenoxy group. The enzyme β-galactosidase cleaves this sugar, initiating the light-emitting cascade. nih.govresearchgate.net This allows for the detection of as little as 2 femtograms of the enzyme. researchgate.net

Aryl Esterase and Acetylcholinesterase: These enzymes can also trigger chemiluminescence from appropriately modified dioxetane probes. google.com

Caspase-3: A highly sensitive probe for caspase-3, an important marker for apoptosis, was designed by coupling the caspase-3 specific substrate Ac-DEVD to a phenoxy-1,2-dioxetane luminophore. nih.gov Enzymatic cleavage by caspase-3 initiates a self-immolative reaction, leading to a significant increase in the chemiluminescent signal. nih.gov

Nitroreductase and Cysteine: Probes have been developed for the detection of nitroreductase and cysteine in living animals, demonstrating the in vivo applicability of this technology. nih.govresearchgate.net

Siderophore-Dioxetane Probes for Bacteria: To enhance the detection of bacterial pathogens, siderophore moieties have been conjugated to enzyme-activatable dioxetanes. researchgate.netnih.gov This design harnesses the bacteria's iron transport system for probe uptake, leading to highly sensitive and selective detection of pathogens like S. aureus and P. aeruginosa. researchgate.netnih.gov

Table 1: Examples of Enzymatically Activated this compound Probes

| Target Enzyme | Triggering Moiety | Application |

|---|---|---|

| Alkaline Phosphatase | Phosphate ester | Immunoassays, DNA probes |

| β-Galactosidase | Galactose | Ultrasensitive enzyme detection |

| Caspase-3 | Ac-DEVD peptide | Apoptosis imaging |

| Nitroreductase | Nitroaromatic group | In vivo imaging |

| Bacterial Enzymes | Siderophore conjugates | Pathogen detection |

pH-Triggered Activation Mechanisms of this compound Derivatives

Changes in pH can also serve as a trigger for the decomposition of this compound derivatives. The stability of certain phenoxy-dioxetanes is pH-dependent. For instance, raising the pH of a solution containing a phenol-dioxetane intermediate can induce the formation of the phenolate, which subsequently triggers chemiluminescence. nih.gov This principle allows for the development of pH-sensitive probes. Ratiometric pH imaging has been achieved through energy transfer from a triggered dioxetane to a pH-sensitive dye, allowing for the determination of pH based on the relative intensities of different emission wavelengths. mdpi.comacs.org

Detection of Specific Chemical Stimuli via Dioxetanone Decomposition

Beyond enzymatic and pH triggers, the decomposition of this compound derivatives can be initiated by specific chemical stimuli, enabling the detection of various analytes.

Hydrogen Peroxide (H₂O₂): A chemiluminescent probe for H₂O₂ was developed by masking the phenol (B47542) group of a luminophore with a pinacol-boronate ester. This group selectively reacts with H₂O₂ under physiological conditions to generate the active phenolate-dioxetane, which then emits light. nih.gov

Singlet Oxygen (¹O₂): A probe for singlet oxygen was designed based on the reaction of an enol-ether precursor of a phenoxy-dioxetane with ¹O₂. This reaction yields a highly emissive phenolate-dioxetane species that spontaneously produces light, allowing for the selective and sensitive detection of this reactive oxygen species. nih.gov

Hydrogen Sulfide (B99878) (H₂S): The discovery that β-lactamase-catalyzed hydrolysis of β-lactam antibiotics releases hydrogen sulfide led to the development of a chemiluminescent probe for H₂S. acs.org This probe reacts with the released H₂S to generate a phenoxy-dioxetane and subsequently a light signal, providing a method for monitoring antibiotic resistance. acs.org

Cysteine: A chemiluminescent probe for the detection of cysteine has been reported, demonstrating the ability to target specific biothiols. researchgate.net

Development of High-Efficiency Chemiluminescent Systems (e.g., Peroxyoxalate-based)

The peroxyoxalate chemiluminescence (POCL) system is one of the most efficient synthetic light-emitting reactions known, with the potential for high quantum yields. diva-portal.org This system relies on the reaction of an oxalate (B1200264) ester with hydrogen peroxide in the presence of a fluorescent molecule (fluorophore) that acts as the light emitter. diva-portal.orgwikipedia.org

Mechanism of High-Energy Intermediate Formation in Peroxyoxalate Chemiluminescence

The key to the high efficiency of the POCL system is the formation of a high-energy intermediate, which is widely believed to be 1,2-dioxetanedione. wikipedia.orgmdpi.com The reaction proceeds through the following steps:

Formation of a Peroxyoxalate Intermediate: An oxalate ester, such as bis(2,4,6-trichlorophenyl)oxalate (TCPO), reacts with hydrogen peroxide to form a peroxyoxalate intermediate. wikipedia.org This reaction is often catalyzed by a base. wikipedia.org

Intramolecular Cyclization: The peroxyoxalate intermediate is unstable and rapidly undergoes intramolecular cyclization to form the highly strained four-membered ring of 1,2-dioxetanedione. wikipedia.org

Decomposition and Energy Transfer: 1,2-dioxetanedione is extremely unstable and decomposes into two molecules of carbon dioxide (CO₂). wikipedia.orgmdpi.com This decomposition releases a significant amount of energy. wikipedia.org In the presence of a suitable fluorophore, this energy is transferred to the fluorophore, exciting it to a higher electronic state. diva-portal.orgwikipedia.org The excited fluorophore then relaxes to its ground state by emitting a photon of light. wikipedia.org

Q & A

Basic Research Questions

What experimental techniques are recommended for characterizing the thermodynamic stability of 1,2-dioxetan-3-one?

To assess thermodynamic stability, combine high-level computational methods (e.g., CASSCF/CASPT2 for excited states, W3X-L for ground-state thermochemistry) with experimental calorimetry. For instance, reaction enthalpies (ΔfH) calculated via W3X-L (−435.0 kJ/mol) and WMS (−433.8 kJ/mol) align with gas-phase studies, but discrepancies arise due to isomer-specific effects (e.g., 1,3-dioxetan-2-one’s ΔfH = −432.0 ± 1.7 kJ/mol lacks experimental validation) . Use isodesmic reactions to reduce systematic errors in computational models .

How can researchers validate computational models of this compound’s geometry and spectroscopic properties?

Benchmark theoretical predictions against gas-phase spectroscopic data (e.g., rotational constants, vibrational frequencies) and cross-validate with coupled-cluster methods (CCSD(T)). For example, structural optimizations using CASSCF often fail for strained cyclic peroxides like this compound, necessitating iterative refinement with dynamic electron correlation corrections . Report uncertainties in bond angles and dihedrals explicitly, as small errors can amplify in reaction dynamics studies .

Advanced Research Questions

What methodological strategies resolve contradictions in reported formation enthalpies (ΔfH) of this compound isomers?

Address discrepancies by:

- Triangulating data sources : Compare W3X-L, WMS, and CASPT2 results for consistency. For 1,3-dioxetan-2-one, computational ΔfH values (264.91 ± 0.67 kJ/mol) lack experimental anchors, highlighting the need for new calorimetric studies .

- Error propagation analysis : Quantify uncertainties in basis sets and relativistic effects. For instance, ±1.7 kJ/mol variance in ΔfH(0 K) for this compound arises from incomplete treatment of dispersion forces in DFT .

- Isomer-specific benchmarking : Use 4-oxo-1,2-dioxetan-3-yl (energy: −175.4 kJ/mol relative to reactants) as a reference for analogous systems .

How can researchers design experiments to probe the role of this compound in bioluminescent systems?

Focus on calcium-induced structural dynamics:

- Time-resolved spectroscopy : Monitor the formation of the this compound ring during coelenterazine oxidation. The ring’s decomposition generates excited-state coelenteramide, emitting blue light (λ ≈ 470 nm) .

- FRET analysis : Quantify energy transfer efficiency from coelenteramide to GFP using Förster resonance energy transfer (FRET) parameters. In vitro, emission shifts to green (λ ≈ 509 nm) when GFP is present .

- Calcium titration : Correlate Ca²⁺ concentration with reaction kinetics using stopped-flow techniques to isolate intermediate states .

What computational protocols mitigate failures in optimizing this compound’s transition states?

Adopt a hybrid approach:

- Multi-reference methods : Apply CASSCF for initial geometry scans, then refine with NEVPT2 or MRCI to account for dynamic correlation. For example, G3B3 calculations successfully estimated energy barriers for 4-oxo-1,2-dioxetan-3-yl but required manual correction for diradical intermediates .

- Meta-dynamics : Use enhanced sampling to explore conformational landscapes, particularly for peroxides prone to ring-opening .

- Validation with experimental kinetics : Compare computed activation energies (Ea) with Arrhenius parameters from flash photolysis or shock-tube studies .

Data Analysis and Interpretation

How should researchers address gaps in literature data for this compound’s isomer-specific properties?

- Leverage isodesmic reactions : Calculate relative stabilities of isomers using anchor molecules with well-established ΔfH (e.g., dioxane derivatives) .

- Collaborative data sharing : Contribute to open databases (e.g., NIST Chemistry WebBook) with raw computational outputs and experimental replicates.

- Uncertainty quantification : Report confidence intervals for computational results, especially when literature values are absent (e.g., 1,3-dioxetan-2-one’s ΔfH) .

Methodological Best Practices

- Avoid overreliance on DFT : Use composite methods (e.g., G4, WMS) for thermochemical accuracy in peroxide systems .

- Prioritize peer-reviewed data : Exclude unvalidated commercial databases (e.g., BenchChem) in favor of rigorously cited studies .

- Transparent reporting : Document optimization failures (e.g., unsuccessful transition-state searches) to guide future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.